
1'N-Benzyl Biotin and 3'N-Benzyl Biotin (mixture of regioisomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’N-Benzyl Biotin (Mixture of Isomers) is a derivative of biotin, a water-soluble B-complex vitamin also known as vitamin B7 or vitamin H. Biotin plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The compound 1’N-Benzyl Biotin is characterized by the addition of a benzyl group to the biotin molecule, resulting in a mixture of isomers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’N-Benzyl Biotin typically involves the benzylation of biotin. This process can be carried out using benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 1’N-Benzyl Biotin may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to separate the desired isomers from the mixture .
Análisis De Reacciones Químicas
Types of Reactions: 1’N-Benzyl Biotin can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl group, reverting to biotin.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Biotin.
Substitution: Various benzyl-substituted biotin derivatives.
Aplicaciones Científicas De Investigación
1’N-Benzyl Biotin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving biotin-dependent enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in biotin-related deficiencies.
Industry: Utilized in the production of biotin-enriched products and as a precursor for other biotin derivatives
Mecanismo De Acción
The mechanism of action of 1’N-Benzyl Biotin involves its role as a coenzyme in carboxylation reactions. It binds to biotin-dependent carboxylases, facilitating the transfer of carbon dioxide in metabolic processes. The benzyl group may influence the compound’s binding affinity and specificity for different enzymes, potentially altering its biological activity .
Comparación Con Compuestos Similares
Biotin: The parent compound, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate, used in biotinylation reactions.
Biotinylated Compounds: Various derivatives where biotin is conjugated to other molecules for specific applications
Uniqueness: 1’N-Benzyl Biotin is unique due to the presence of the benzyl group, which can modify its chemical and biological properties. This modification can enhance its stability, alter its solubility, and potentially improve its efficacy in certain applications compared to other biotin derivatives .
Propiedades
Fórmula molecular |
C17H22N2O3S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-[(3aR,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid |
InChI |
InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14?,16-/m0/s1 |
Clave InChI |
MFFWFILLMGRYPI-SFIRGFGWSA-N |
SMILES isomérico |
C1[C@H]2[C@@H](C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


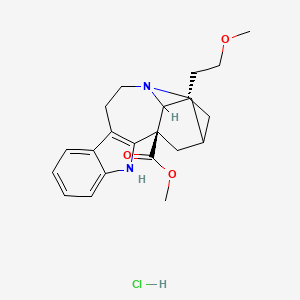

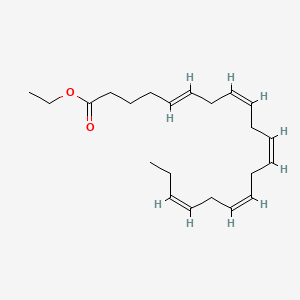
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
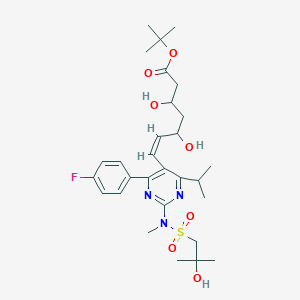
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
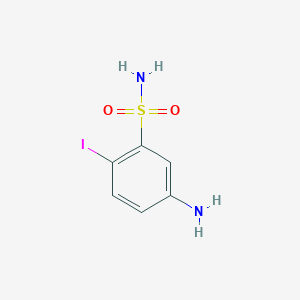
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
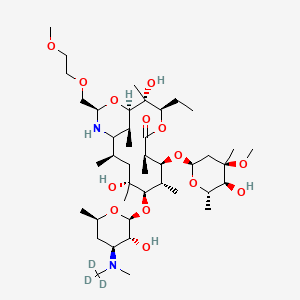
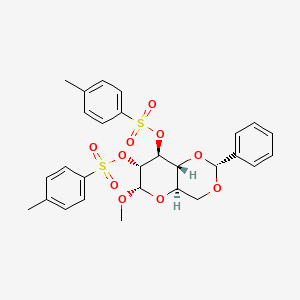
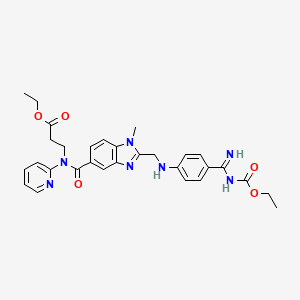
![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)
